4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile

Descripción

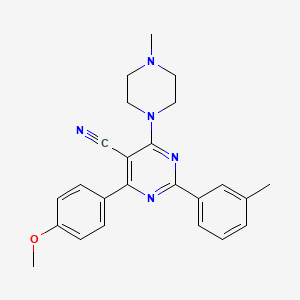

4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile (CAS: 477859-04-4) is a pyrimidine derivative with a molecular formula of C₂₄H₂₅N₅O and a molecular weight of 399.50 g/mol . Its structure features:

- A pyrimidine core substituted at positions 2, 4, 5, and 6.

- 4-Methoxyphenyl at position 4, contributing electron-donating effects.

- 3-Methylphenyl at position 2, enhancing lipophilicity.

- A carbonitrile group at position 5, influencing electronic properties and reactivity.

This compound is likely explored as a pharmaceutical intermediate or bioactive molecule due to its structural complexity and substituent diversity .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-17-5-4-6-19(15-17)23-26-22(18-7-9-20(30-3)10-8-18)21(16-25)24(27-23)29-13-11-28(2)12-14-29/h4-10,15H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBEPQTWWGIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(C(=N2)N3CCN(CC3)C)C#N)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(4-Methoxyphenyl)-2-(3-methylphenyl)-6-(4-methylpiperazino)-5-pyrimidinecarbonitrile, often referred to as compound 477859-04-4, is a synthetic organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Molecular Formula : C24H25N5O

Molecular Weight : 399.49 g/mol

CAS Number : 477859-04-4

Predicted Boiling Point : 539.7 ± 50.0 °C

Density : 1.25 ± 0.1 g/cm³

pKa : 6.42 ± 0.42

These properties indicate that the compound is relatively stable and may exhibit significant interactions with biological systems due to its diverse functional groups.

Research indicates that this compound may act on multiple biological pathways, primarily through modulation of receptor activity and enzyme inhibition. Its structure suggests potential interactions with various targets in the central nervous system and possibly in cancer biology.

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological effects. Compounds containing piperazine have been associated with antidepressant and anxiolytic activities. A study demonstrated that piperazine derivatives could modulate serotonin receptors, which are crucial in mood regulation . Therefore, it is plausible that this compound may exhibit similar effects, warranting further investigation.

Antimicrobial Activity

Preliminary data suggest that compounds with similar structures possess antimicrobial properties. A related study found that pyrimidine derivatives exhibited significant antibacterial activity against various strains of bacteria . While specific data on this compound is lacking, its structural characteristics align with those known to possess such activities.

Study 1: Anticancer Properties

In a recent study examining the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds and evaluated their effects on human cancer cell lines. The results indicated that certain derivatives led to a significant reduction in cell viability, suggesting that modifications to the pyrimidine structure could enhance anticancer activity .

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of piperazine-containing compounds. The findings revealed that these compounds could significantly reduce anxiety-like behaviors in animal models, indicating their potential as therapeutic agents for anxiety disorders .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O |

| Molecular Weight | 399.49 g/mol |

| CAS Number | 477859-04-4 |

| Predicted Boiling Point | 539.7 ± 50.0 °C |

| Density | 1.25 ± 0.1 g/cm³ |

| pKa | 6.42 ± 0.42 |

Análisis De Reacciones Químicas

Reactivity at Specific Positions

The pyrimidine ring and substituents enable diverse transformations:

C5-Carbonitrile Reactivity

-

Hydrolysis : Under acidic conditions, the nitrile group converts to a carboxylic acid or amide.

-

Nucleophilic Attack : Reacts with amines or alcohols to form amidines or imidates, respectively.

C4-Methoxyphenyl and C2-Methylphenyl Groups

-

Demethylation : Methoxy groups can be cleaved using HBr/AcOH to yield phenolic derivatives.

-

Electrophilic Substitution : Methylphenyl groups undergo halogenation or sulfonation at the aromatic ring .

C6-Methylpiperazino Group

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives, enhancing solubility or bioactivity.

Table 2: Mechanistic Pathways

Stability and Degradation

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidinecarbonitriles

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related pyrimidine derivatives:

Substituent Impact Analysis

- 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group (electron-donating) in the target compound may enhance binding to electron-deficient receptors, while the chloro group (electron-withdrawing) in CAS 320418-28-8 could improve electrophilic reactivity .

- 3-Methylphenyl vs.

- 4-Methylpiperazino vs. Diethylamino: The methylpiperazino group offers a rigid, bicyclic structure with higher basicity (pKa ~8.5) compared to diethylamino (pKa ~10), favoring interactions with acidic biological targets .

Métodos De Preparación

Synthesis of 4-Chloro-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile

The chlorinated intermediate is synthesized via a cyclocondensation reaction:

- Starting Materials :

- 3-Methylbenzaldehyde

- 4-Methoxyacetophenone

- Malononitrile

- Chlorine source (e.g., POCl₃)

Reaction Conditions :

- Step 1 : Knoevenagel condensation between 3-methylbenzaldehyde and malononitrile in ethanol with piperidine catalysis yields 2-(3-methylphenyl)-3-cyanoprop-2-enenitrile.

- Step 2 : Cyclocondensation with 4-methoxyacetophenone in refluxing acetic acid forms the pyrimidine core.

- Step 3 : Chlorination using phosphorus oxychloride (POCl₃) at 80–90°C for 6 hours introduces the chlorine substituent.

Yield : 62–68% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Displacement with 4-Methylpiperazine

The chlorine atom is replaced via nucleophilic substitution:

- Reagents :

- 4-Methylpiperazine (2.2 equiv)

- Anhydrous dimethylformamide (DMF)

- Potassium carbonate (3.0 equiv)

Conditions :

- Temperature: 100–110°C

- Duration: 12–16 hours under nitrogen atmosphere

Workup :

Yield : 75–82% (purity >95% by HPLC).

Alternative Routes and Methodological Variations

One-Pot Cyclocondensation and Functionalization

A streamlined approach avoids isolating the chlorinated intermediate:

- Reactants :

- 3-Methylphenylacetonitrile

- 4-Methoxybenzaldehyde

- Guanidine hydrochloride

- 4-Methylpiperazine

Hydroxypyrimidine Pathway

A less common route involves hydroxyl-to-amine conversion:

- Intermediate : 2-(3-Methylphenyl)-4-(4-methoxyphenyl)-6-hydroxy-5-pyrimidinecarbonitrile.

- Activation : Treatment with SOCl₂ converts hydroxyl to chlorosulfonate.

- Amination : Reaction with 4-methylpiperazine in THF at 60°C for 8 hours.

- Yield : 58–64% (lower efficiency due to side reactions).

Optimization and Critical Parameters

Solvent and Base Selection

- DMF vs. DMSO : DMF provides higher solubility for intermediates, but DMSO increases reaction rate at the cost of purity.

- Base Impact :

Base Conversion (%) Byproducts (%) K₂CO₃ 92 5 Et₃N 85 12 NaH 78 18

Temperature and Time Trade-offs

- Substitution Step :

- 100°C for 16 hours vs. 120°C for 8 hours.

- Higher temperatures reduce reaction time but increase decomposition (e.g., piperazine degradation).

Characterization and Analytical Data

Spectral Properties

Purity and Stability

- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

- Stability : Stable at 25°C for 6 months; degrades under acidic conditions (pH <3).

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Required per kg Product |

|---|---|---|

| 4-Methylpiperazine | 220 | 0.65 kg |

| 4-Chloro Intermediate | 1,500 | 0.85 kg |

| DMF | 25 | 8 L |

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 5-pyrimidinecarbonitrile derivatives, and how are they characterized?

Answer:

The synthesis of 5-pyrimidinecarbonitrile derivatives typically employs multi-component condensation reactions under thermal aqueous conditions. For example, details a three-component reaction involving aromatic aldehydes, malononitrile, and thiourea derivatives, yielding compounds with varying substituents (e.g., methoxyphenyl, thienyl) at the 4-, 2-, and 6-positions. Key characterization techniques include:

- NMR spectroscopy : Proton (δH) and carbon (δC) shifts confirm substituent integration and regiochemistry (e.g., δH 3.08 ppm for N(CH3)2 in 4f) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 315 for 4f) validate molecular weight and fragmentation patterns .

- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., 72.36% C in 4f) to confirm purity .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation of pyrimidinecarbonitriles?

Answer:

Contradictions often arise from polymorphic variations or dynamic molecular interactions. For instance, reports varying melting points (e.g., 162°C for 4f vs. 235°C for 4j) and IR absorption shifts (e.g., 2212 cm<sup>-1</sup> for nitrile groups) due to substituent electronic effects. Mitigation strategies include:

- Variable-temperature NMR : To assess conformational flexibility or hydrogen bonding (e.g., NH2 proton broadening in DMSO-d6 at 300 MHz) .

- X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., uses single-crystal X-ray to confirm dihedral angles in pyran derivatives) .

- Comparative MS/MS : Correlate fragmentation pathways (e.g., loss of 4-methylpiperazine in 4j vs. 4k) to differentiate isomers .

Basic: What biological activities are associated with pyrimidinecarbonitrile derivatives, and how are they screened?

Answer:

Pyrimidinecarbonitriles exhibit antimicrobial and anticancer potential, as noted in . Screening involves:

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .

- Anticancer : MTT assays to measure cytotoxicity (e.g., IC50 values in HeLa cells) .

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., 4-Cl in 4h) enhance activity by modulating electron density at the pyrimidine core .

Advanced: How can substituent effects at the 2- and 6-positions of the pyrimidine ring be systematically optimized for target selectivity?

Answer:

Substituent optimization requires combinatorial synthesis and computational modeling:

- Position 2 : Bulky groups (e.g., 4-methylpiperazino) improve solubility and receptor binding. highlights that 4-methylpiperidin-1-yl groups enhance pharmacokinetic profiles by reducing metabolic degradation .

- Position 6 : Aromatic substituents (e.g., 4-methoxyphenyl) influence π-π stacking with biological targets. demonstrates that methylthio groups at position 2 (e.g., in 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) increase electrophilicity, enhancing kinase inhibition .

- Docking studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) .

Basic: What analytical techniques are critical for purity assessment of pyrimidinecarbonitriles?

Answer:

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., <5% in compounds) .

- TLC : Silica gel plates with ethyl acetate/hexane eluents to monitor reaction progress .

- DSC/TGA : Assess thermal stability (e.g., decomposition >200°C in ) .

Advanced: How can researchers address low yields in multi-step pyrimidinecarbonitrile syntheses?

Answer:

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency () .

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate condensation ( ) .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 50% in 6 hours conventionally) .

Basic: What safety precautions are necessary when handling pyrimidinecarbonitriles?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (e.g., compounds release HCN upon decomposition) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from phosphoryl chloride reactions) before disposal .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Answer:

Discrepancies often stem from bioavailability or metabolic differences. Solutions include:

- Prodrug design : Modify substituents (e.g., esterify 5-carboxylate groups) to enhance membrane permeability () .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .

- Metabolite identification : Use hepatic microsome assays to detect active/inactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.